3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride
Overview
Description
3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions.
Amination: The introduction of the amino group at the 3-position is achieved through a nucleophilic substitution reaction. This step often requires the use of a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a carboxylating agent in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the carbazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenating agents and alkylating agents are often employed in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar core structure but lacking the amino and carboxylic acid groups.
Indole Derivatives: Compounds with an indole core, which is structurally related to carbazole.
Tetrahydrocarbazole Derivatives: Compounds with a similar tetrahydrocarbazole core but different substituents.
Uniqueness
3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the carbazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12;/h1,3,5,8,15H,2,4,6,14H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMSOILOMTLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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